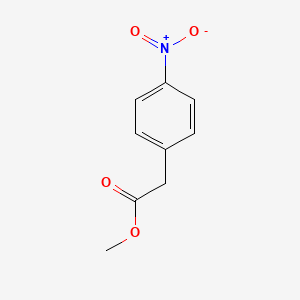
Methyl 2-(4-nitrophenyl)acetate
概要
説明
“Methyl 2-(4-nitrophenyl)acetate” is a chemical compound with the CAS Number: 2945-08-6 . It has a molecular weight of 195.17 and its molecular formula is C9H9NO4 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-nitrophenyl)acetate” is represented by the linear formula: C9H9NO4 . The InChI Code for this compound is 1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-nitrophenyl)acetate” is a solid at room temperature . . The compound’s physicochemical properties include a high GI absorption, a Log Kp (skin permeation) of -6.27 cm/s, and a Lipophilicity Log Po/w (iLOGP) of 1.69 .科学的研究の応用
Chemical Research
“Methyl 2-(4-nitrophenyl)acetate” is a chemical compound with the formula C9H9NO4 . It is often used in chemical research due to its unique properties. It can be used as a starting material or intermediate in the synthesis of various other chemical compounds .
Analytical Chemistry
In analytical chemistry, “Methyl 2-(4-nitrophenyl)acetate” can be used as a standard or reference compound in various analytical techniques such as NMR (Nuclear Magnetic Resonance) , HPLC (High-Performance Liquid Chromatography) , LC-MS (Liquid Chromatography-Mass Spectrometry) , and UPLC (Ultra Performance Liquid Chromatography) .
Biochemistry
“Methyl 2-(4-nitrophenyl)acetate” can be used in biochemistry for the study of enzyme activity. For instance, it can be used as a substrate in assays for esterase and lipase activity .
Molecular Modeling
This compound can also be used in molecular modeling studies. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using “Methyl 2-(4-nitrophenyl)acetate” as a model .
Safety Research
“Methyl 2-(4-nitrophenyl)acetate” can be used in safety research. Its safety data, including hazard statements and precautionary statements, can be studied to understand the risks associated with the handling and use of this compound .
Pharmaceutical Research
“Methyl 2-(4-nitrophenyl)acetate” can be used in pharmaceutical research. It can be used as a starting material or intermediate in the synthesis of various pharmaceutical compounds .
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-nitrophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo hydrolysis or methanolysis . This suggests that Methyl 2-(4-nitrophenyl)acetate might also interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been shown to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 2-(4-nitrophenyl)acetate could potentially influence a wide range of biochemical pathways.
Result of Action
Related compounds have shown diverse biological activities , suggesting that Methyl 2-(4-nitrophenyl)acetate might also have a broad spectrum of molecular and cellular effects.
特性
IUPAC Name |
methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGTRBYCFLHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296874 | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-nitrophenyl)acetate | |
CAS RN |
2945-08-6 | |
| Record name | Methyl p-nitrophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL P-NITROPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


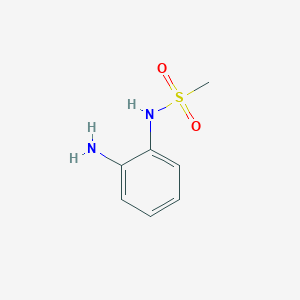

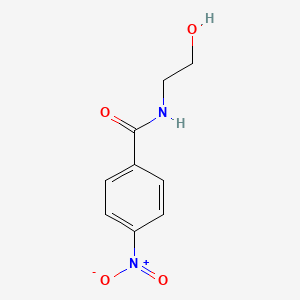
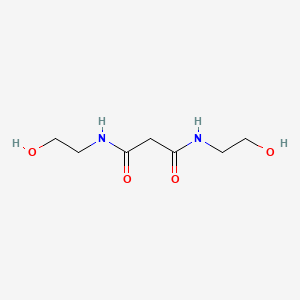
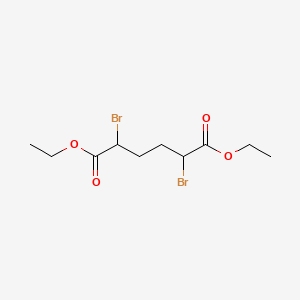
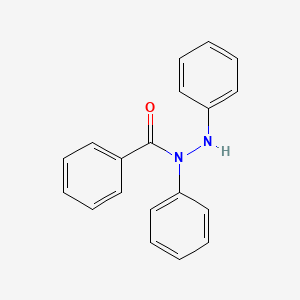

![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)




